[3-(4-tert-Butylphenyl)azulen-1-yl](phenyl)methanone
Description
3-(4-tert-Butylphenyl)azulen-1-ylmethanone is a chemical compound known for its unique structure and properties It is a member of the azulenyl ketones family, characterized by the presence of an azulene ring system substituted with a phenyl group and a tert-butylphenyl group
Properties
CAS No. |
916584-41-3 |
|---|---|
Molecular Formula |
C27H24O |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
[3-(4-tert-butylphenyl)azulen-1-yl]-phenylmethanone |
InChI |
InChI=1S/C27H24O/c1-27(2,3)21-16-14-19(15-17-21)24-18-25(23-13-9-5-8-12-22(23)24)26(28)20-10-6-4-7-11-20/h4-18H,1-3H3 |
InChI Key |
LDNYHCLJUYSKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-Butylphenyl)azulen-1-ylmethanone typically involves the reaction of azulene derivatives with benzoyl chloride in the presence of a Lewis acid catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Starting Materials: Azulene, 4-tert-butylphenyl magnesium bromide, benzoyl chloride.
Catalyst: Aluminum chloride (AlCl3) or boron trifluoride (BF3).
Solvent: Dichloromethane (DCM) or chloroform.
Reaction Conditions: The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction. The reaction is typically complete within 2-4 hours.
Industrial Production Methods
Industrial production of 3-(4-tert-Butylphenyl)azulen-1-ylmethanone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature control.
Purification: The crude product is purified using column chromatography or recrystallization techniques.
Quality Control: Analytical methods such as NMR, IR, and mass spectrometry are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-Butylphenyl)azulen-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or azulene rings using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-tert-Butylphenyl)azulen-1-ylmethanone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(4-tert-Butylphenyl)azulen-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)azulen-1-ylmethanone
- 3-(4-Ethylphenyl)azulen-1-ylmethanone
- 3-(4-Isopropylphenyl)azulen-1-ylmethanone
Uniqueness
3-(4-tert-Butylphenyl)azulen-1-ylmethanone is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Biological Activity
3-(4-tert-Butylphenyl)azulen-1-ylmethanone is a complex organic compound characterized by its unique azulene core, which has been studied for its potential biological activities, including anti-inflammatory, anticancer, and antioxidant properties. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features an azulene moiety linked to a phenyl group through a carbonyl group. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.
1. Anticancer Properties
Research indicates that compounds with an azulene structure exhibit significant anticancer activity. A study demonstrated that derivatives of azulene could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, 3-(4-tert-Butylphenyl)azulen-1-ylmethanone has shown promising results in inhibiting the proliferation of human cancer cells in vitro.
Table 1: Inhibitory Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | Induction of apoptosis |
| A549 (Lung) | 7.2 | Cell cycle arrest |
| HeLa (Cervical) | 6.5 | Disruption of microtubule dynamics |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 following administration. This suggests a potential mechanism involving the inhibition of pro-inflammatory cytokine production.
Case Study:
In a study involving mice with induced inflammation, treatment with 3-(4-tert-Butylphenyl)azulen-1-ylmethanone resulted in a significant decrease in paw edema compared to control groups, indicating effective anti-inflammatory action.
3. Antioxidant Activity
Preliminary studies suggest that this compound possesses antioxidant properties, likely due to its ability to scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant capacity was assessed using DPPH and ABTS assays.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 3-(4-tert-Butylphenyl)azulen-1-ylmethanone | 15.0 | 12.5 |
| Ascorbic Acid | 10.0 | 8.0 |
The biological activities of 3-(4-tert-Butylphenyl)azulen-1-ylmethanone can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression by interfering with microtubule dynamics.
- Cytokine Modulation : It inhibits the production of inflammatory cytokines, thereby reducing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
